Niclosamide is an antihelminthic used for the treatment of tapeworm infections. Helminths (worms) are multicellular organisms that infect very large numbers of humans and cause a broad range of diseases. Over 1 billion people are infected with intestinal nematodes, and many millions are infected with filarial nematodes, flukes, and tapeworms. They are an even greater problem in domestic animals. Niclosamide, once marketed in the US under the brand name Niclocide, was voluntarily withdrawn from market by Bayer in 1996.
Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.
Niclosamide is used for the treatment of most tapeworm infections. Helminths (worms) are multicellular organisms that infect very large numbers of humans and cause a broad range of diseases. Over 1 billion people are infected with intestinal nematodes, and many millions are infected with filarial nematodes, flukes, and tapeworms. They are an even greater problem in domestic animals.
An antihelmintic that is active against most tapeworms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p48)
Niclosamide
CAS No.: 50-65-7
Cat. No.: VC0548510
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 50-65-7 |
---|---|
Molecular Formula | C13H8Cl2N2O4 |
Molecular Weight | 327.12 g/mol |
IUPAC Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
Standard InChI | InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) |
Standard InChI Key | RJMUSRYZPJIFPJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Appearance | Off-white to yellow solid powder. |
Colorform | PALE, YELLOW CRYSTALS ALMOST COLORLESS CRYSTALS A cream-colored or yellowish-white powder Bright yellow crystalline solid |
Melting Point | 225-230 °C |
Chemical Structure and Historical Development
Niclosamide (C<sub>13</sub>H<sub>8</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>, molecular weight 327.12 Da) features a salicylic acid ring linked to a chlorinated anilide moiety (Figure 1) . This structure enables both protonophoric activity and protein interactions. Approved by the FDA in 1982 for cestode infections, its 2g single-dose regimen achieves 85-95% cure rates by disrupting parasite energy metabolism . The World Health Organization added it to the Essential Medicines List in 2002, with over 50 million annual doses distributed globally .
Mechanisms of Action
Mitochondrial Uncoupling
As a protonophore, niclosamide collapses the mitochondrial proton gradient by shuttling H<sup>+</sup> ions across the inner membrane, uncoupling oxidative phosphorylation from ATP synthesis . This decreases cellular ATP by 60-80% within 2 hours in cancer cells while increasing AMPK activation (3-fold) and NAD<sup>+</sup>/NADH ratios (2.5-fold) . The resultant metabolic stress inhibits anabolic processes in rapidly dividing cells.
Wnt/β-Catenin Inhibition
Niclosamide promotes Frizzled-1 receptor endocytosis (EC<sub>50</sub> 0.3 μM) and Dishevelled-2 degradation via autophagy, reducing β-catenin nuclear translocation by 70% in colorectal cancer models . This suppresses TCF/LEF transcriptional activity, downregulating c-Myc and cyclin D1 in SW480 cells (IC<sub>50</sub> 0.5 μM) .
STAT3 Suppression
Through IL6-JAK1 pathway inhibition, niclosamide decreases STAT3 phosphorylation (Tyr705) by 90% in prostate cancer cells at 1 μM, synergizing with enzalutamide to reduce tumor volume by 68% in xenografts .
mTOR Regulation
By acidifying cytoplasm (pH 6.4 vs 7.2 control), niclosamide inhibits mTORC1-S6K signaling, inducing autophagy in ovarian cancer cells. Combined with rapamycin, this causes 95% growth inhibition in SKOV3 spheroids .
Pharmacokinetic Profile
Absorption and Bioavailability
Oral niclosamide exhibits dose-dependent nonlinear pharmacokinetics. A Phase I trial showed:
Parameter | 200 mg Fasted | 1600 mg Fed |
---|---|---|
C<sub>max</sub> (μg/mL) | 0.41 ± 2.31 | 1.28 ± 1.64 |
AUC<sub>last</sub> (h·μg/mL) | 1.17 ± 1.09 | 9.9 ± 1.78 |
T<sub>max</sub> (h) | 0.5 (0.5-1.0) | 4.0 (2.0-4.0) |
t<sub>1/2</sub> (h) | 3.43 ± 2.95 | 5.28 ± 1.34 |
*Data from single-dose trial (n=3/cohort) . Fed conditions increased bioavailability 2.1-fold but introduced high interindividual variability (GeoCV 53-62%) .
Reformulation Strategies
Ethanolamine salt (NEN) formulations achieve 0.72 μM plasma concentrations at 1200 mg TID, surpassing the 0.2 μM therapeutic threshold . Nebulized preparations for COVID-19 deliver 50 μg/mL to lung epithelium with 90% retention .
Therapeutic Applications
Breast Cancer
Niclosamide (1 μM) reduces mammosphere formation by 80% in MDA-MB-231 cells via STAT3 inhibition. Combination with cisplatin decreases cisplatin-resistant xenograft growth by 75% .
Prostate Cancer
In enzalutamide-resistant models, 5 μM niclosamide downregulates AR-V7 expression 4-fold and synergizes with enzalutamide (CI=0.3) to inhibit tumor growth .
Metabolic Diseases
Niclosamide ethanolamine (100 mg/kg/day) improves glucose tolerance by 40% in db/db mice through mitochondrial uncoupling-induced energy expenditure . A Phase II trial for NASH is evaluating 500 mg BID dosing (NCT04323228).
Antiviral Activity
Against SARS-CoV-2, niclosamide inhibits viral replication (EC<sub>50</sub> 0.3 μM) and reduces IL-6 production by 70% in Calu-3 cells . An inhaled formulation is under investigation in Phase II trials (NCT04858425).
Ongoing Clinical Development
Condition | Trial Phase | Design (NCT) | Key Endpoints |
---|---|---|---|
COVID-19 | II | Inhaled vs placebo (04858425) | Viral clearance (day 7) |
Prostate Cancer | I/II | Niclosamide + abiraterone (02807805) | PSA50 response |
NASH | II | NEN 500 mg BID (04323228) | Liver fat reduction (MRI-PDFF) |
*Data from . The prostate cancer trial reported 63% PSA50 response in 8 patients .
Challenges and Future Directions
While reformulations address bioavailability limitations (NEN AUC 3.2-fold > conventional), the 6-hour half-life necessitates TID dosing . Next-generation prodrugs with sustained release profiles are in preclinical development. Combination therapies leveraging niclosamide's metabolic effects (e.g., with PD-1 inhibitors) show synergistic antitumor activity in murine models .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume